N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
"N-Phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperazine-thiophene-2-carbonyl moiety and an acetamide group linked via a sulfur atom. This article compares its physicochemical properties, synthetic routes, and biological activities with structurally related compounds.
Properties
IUPAC Name |
N-phenyl-2-[[5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S3/c25-16(20-14-5-2-1-3-6-14)13-28-19-22-21-18(29-19)24-10-8-23(9-11-24)17(26)15-7-4-12-27-15/h1-7,12H,8-11,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHANPARCCWDIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base to form 1,3,4-thiadiazole.
Introduction of the piperazine moiety: The thiadiazole intermediate is then reacted with a piperazine derivative, such as 4-(thiophene-2-carbonyl)piperazine, under appropriate conditions.
Acylation: The final step involves the acylation of the piperazine-thiadiazole intermediate with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the carbonyl group of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Substituent Effects on Melting Points
Insights : Bulkier substituents (e.g., benzylpiperidine in 4i) reduce melting points due to disrupted crystal packing. Electron-withdrawing groups (e.g., 4-fluorophenyl in 4g) increase melting points via enhanced intermolecular interactions.
Spectral Characteristics
- IR Spectroscopy : All analogues show NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) stretches . The target compound’s thiophene C–S and C=C vibrations (~700 cm⁻¹ and 1600 cm⁻¹) would distinguish it from furan or phenyl analogues.
- NMR : Piperazine protons resonate at δ 2.5–3.5 ppm, while thiophene protons appear as distinct multiplet signals (δ 7.0–7.5 ppm) .
Anticancer Potential
- 4g : Exhibits moderate activity against MCF-7 (breast cancer) via apoptosis induction, linked to the 4-fluorophenyl group’s electron-withdrawing effects .
- Target Compound : The thiophene-2-carbonyl group may enhance DNA intercalation or kinase inhibition due to sulfur’s electron-rich nature, though specific data are lacking.
Acetylcholinesterase (AChE) Inhibition
Biological Activity
N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its cytotoxicity against cancer cell lines and its mechanism of action.
Chemical Structure
The compound features a complex structure that includes:
- A thiophene moiety,
- A piperazine ring,
- A thiadiazole derivative,
- An acetic acid functionality.
This unique combination contributes to its biological properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicate significant antiproliferative activity:
The compound demonstrated lower IC50 values in cancer cells compared to normal human dermal fibroblast (HDF) cells, indicating selective toxicity towards cancerous cells.
The biological activity of this compound involves several pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it enhances the expression of pro-apoptotic protein Bax while reducing anti-apoptotic protein Bcl-2 levels .
- VEGFR Inhibition : It inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. This inhibition may contribute to reduced tumor growth and metastasis .
- Oxidative Stress : The compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death. This mechanism has been observed in various thiadiazole derivatives .
Case Studies
Several case studies have explored the efficacy of related thiadiazole compounds in clinical settings:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their cytotoxic properties against different cancer cell lines. One derivative exhibited an IC50 value comparable to established chemotherapeutics like etoposide, demonstrating the potential for further development in oncological therapies .
- In Vivo Studies : Animal models treated with N-phenyl derivatives showed significant tumor reduction compared to control groups, supporting the findings from in vitro studies regarding its anticancer potential.
Q & A
Q. What synthetic methodologies are recommended for preparing N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
The compound can be synthesized via nucleophilic substitution reactions. For example:
- Step 1 : React a thiol precursor (e.g., 5-substituted-1,3,4-thiadiazole-2-thiol) with 2-chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base .
- Step 2 : Recrystallize the crude product using ethanol or DMSO/water mixtures to improve purity .
- Key Considerations : Monitor reaction progress via TLC and optimize reaction time (typically 3–6 hours under reflux) to avoid side products like disulfide formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Techniques :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective for analyzing discrepancies in COX-1/COX-2 inhibition data for this compound?
- Experimental Design :
- Use in vitro enzyme assays (e.g., colorimetric COX inhibition kits) with positive controls (e.g., indomethacin) .
- Validate selectivity via IC₅₀ ratios (COX-2/COX-1 < 0.1 indicates COX-2 specificity) .
- Troubleshooting :
- If data conflicts, check for assay interference (e.g., compound aggregation) using dynamic light scattering (DLS).
- Replicate experiments with fresh enzyme batches to rule out batch variability .
Q. How can molecular docking studies be applied to predict the compound’s interaction with biological targets?
- Methodology :
- Use software like AutoDock Vina to dock the compound into COX-2 (PDB ID: 5KIR) or kinase domains .
- Focus on key residues (e.g., Arg120 and Tyr355 in COX-2) for hydrogen bonding and hydrophobic interactions .
- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Models :
- Data Interpretation : Correlate metabolite profiles (e.g., piperazine ring oxidation) with toxicity thresholds .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported antibacterial activity across studies?
- Factors to Investigate :
- Experimental Replication :
Methodological Optimization
Q. What modifications to the 1,3,4-thiadiazole core enhance bioactivity?
- Structural Insights :
- Substitute the piperazine ring with methyl groups to improve lipophilicity (logP > 3) and blood-brain barrier penetration .
- Replace thiophene-2-carbonyl with pyridine analogs to modulate electronic effects and binding affinity .
- Synthetic Routes :
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
